molecular formula C19H21N5OS2 B6574311 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1017662-63-3

3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B6574311
CAS RN: 1017662-63-3
M. Wt: 399.5 g/mol
InChI Key: SMZNDHKARDIRIE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophen-2-yl group, a 1,3-thiazol-5-yl group, a pyrimidin-2-yl group, and a piperazin-1-yl group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the thiophen-2-yl and 1,3-thiazol-5-yl groups might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its functional groups and overall structure .

Scientific Research Applications

Metal Complexes and Biological Evaluation

The compound’s thiophene-derived Schiff base ligand, (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine , has been used to synthesize M(II) complexes, such as [TEM(M)X2] (M = Co, Cu, Zn; X = Cl; M = Cd, X = Br). Structural characterization reveals a distorted tetrahedral geometry around the M(II) center . These complexes exhibit significant anti-urease and leishmanicidal potential. Notably, they inhibit urease with IC50 values ranging from 3.50 to 8.05 μM. Docking studies align with experimental results. Additionally, these complexes demonstrate marked anticancer activities against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines.

Coordination Chemistry and Catalysis

The ligand’s coordination properties make it interesting for catalysis. Researchers might explore its role as a ligand in transition metal complexes for various catalytic reactions.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures are known to interact with various enzymes and receptors .

properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-14-22-18(15-4-2-13-26-15)16(27-14)5-6-17(25)23-9-11-24(12-10-23)19-20-7-3-8-21-19/h2-4,7-8,13H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZNDHKARDIRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

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